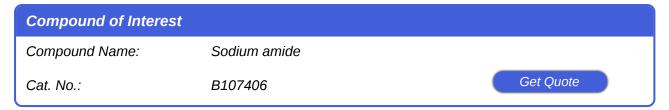


Sodium Amide: A Comprehensive Technical Guide to Crystal Structure and Properties

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium amide (NaNH₂), also known as sodamide, is a highly reactive and powerful inorganic base with significant applications in organic synthesis, particularly in the pharmaceutical and chemical industries. Its utility is derived from its strong basicity and nucleophilic character, enabling a variety of chemical transformations such as deprotonation, amination, and cyclization reactions. This guide provides an in-depth analysis of the crystal structure and physicochemical properties of **sodium amide**, supplemented with detailed experimental protocols for its characterization and use. A thorough understanding of these characteristics is paramount for its safe handling and effective application in research and development.

Crystal Structure of Sodium Amide

Sodium amide crystallizes in an orthorhombic system, which is characterized by three unequal axes at right angles. The crystal structure is salt-like, consisting of sodium cations (Na⁺) and amide anions (NH₂⁻) arranged in a specific lattice.[1] The established space group for the primary crystalline form (α -NaNH₂) is Fddd.[2] This arrangement dictates the material's physical and chemical behavior. The geometry around the sodium atom is tetrahedral.[3]

Crystallographic Data

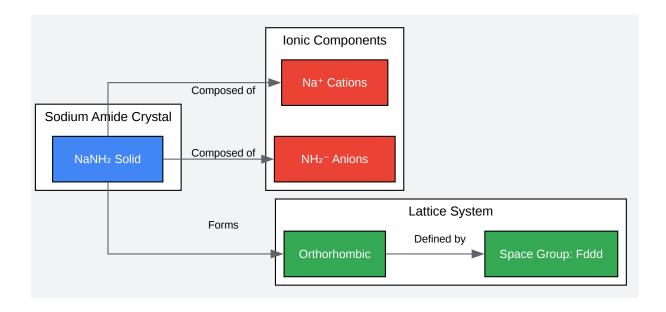


The precise dimensions and angles of the unit cell are critical for understanding the solid-state properties of **sodium amide**. The following table summarizes the key crystallographic data.

Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	Fddd	[2]
a	8.06 Å	[2]
b	8.929 Å	[2]
С	10.427 Å	[2]
α, β, γ	90 °	[2]

Conceptual Structure Visualization

A literal 3D crystal lattice is complex to render in 2D. The following diagram illustrates the logical hierarchy and relationships within the **sodium amide** crystal structure.



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Fig 1: Logical relationships in the NaNH2 crystal structure.

Physicochemical Properties

The utility and handling requirements of **sodium amide** are dictated by its distinct physical and chemical properties. Commercial samples are typically gray or greenish-white powders due to trace amounts of metallic iron from manufacturing, while the pure compound consists of colorless crystals.[3]

Physical Properties

The key physical constants for **sodium amide** are summarized below.

Property	Value	Reference(s)
Molar Mass	39.013 g/mol	[3]
Appearance	White/colorless crystalline powder	[3]
Odor	Ammonia-like	[4]
Density	1.39 g/cm ³	[3]
Melting Point	210 °C (410 °F; 483 K)	[3]
Boiling Point	400 °C (752 °F; 673 K)	[3]
Solubility in Water	Reacts violently	[3]
Solubility in Liquid NH₃	40 mg/L	[3]
Conjugate Acid pK₃ (NH₃)	~38	[3]

Chemical Properties and Reactivity

Sodium amide is a powerful base and a versatile reagent in organic chemistry. Its high reactivity also necessitates stringent handling and storage protocols.

 Basicity: With the conjugate acid ammonia having a pK_a of approximately 38, the amide ion (NH₂⁻) is an exceptionally strong base, capable of deprotonating terminal alkynes and other weak carbon acids.[3]



- Reactivity with Water: It reacts violently and exothermically with water to produce sodium hydroxide and ammonia gas.[3] This reaction is hazardous and can be explosive.
 - NaNH₂ + H₂O → NaOH + NH₃
- Reaction with Air: When exposed to air, especially in the presence of moisture, sodium
 amide can form shock-sensitive and explosive peroxides.[4] This is often indicated by a
 yellow or brownish discoloration of the powder. Such samples should be handled as an
 extreme explosion risk and destroyed immediately.
- Organic Synthesis: It is widely used for dehydrohalogenation reactions to form alkynes from vicinal or geminal dihalides.[5][6] It is also a key reagent in amination reactions and cyclizations, such as in the industrial production of indigo.

Spectroscopic Properties

Vibrational spectroscopy is a key tool for characterizing **sodium amide**.

Infrared (IR) and Raman Spectroscopy: The vibrational modes of the amide ion are readily identifiable. Key fundamental frequencies for NH₂⁻ are observed around 3212 cm⁻¹ (ν₁, symmetric stretch), 1539 cm⁻¹ (ν₂, bending), and 3263 cm⁻¹ (ν₃, asymmetric stretch).[7]
 These techniques can be used to study the compound's structure under different conditions, such as high pressure, where it undergoes reversible phase transitions.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the characterization and synthetic application of **sodium amide**. All procedures involving **sodium amide** must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques due to its high reactivity with air and moisture.

Protocol for Powder X-ray Diffraction (PXRD) Analysis

Determining the crystal structure of the air-sensitive **sodium amide** requires careful sample preparation to prevent decomposition.

Objective: To obtain a high-quality powder X-ray diffraction pattern of **sodium amide** while preventing exposure to air and moisture.



Materials:

- Sodium amide powder
- Inert atmosphere glovebox
- Glass or Kapton capillary tube (e.g., 0.5-1.0 mm diameter)
- Mortar and pestle (agate or zirconia)
- Sealing material (epoxy resin or flame source for glass capillaries)
- Powder diffractometer

Methodology:

- Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (<1 ppm O₂, <1 ppm H₂O). Introduce the **sodium amide** sample, capillary tubes, mortar and pestle, and sealing materials into the glovebox antechamber and purge thoroughly.
- Sample Grinding: Inside the glovebox, gently grind a small amount of the sodium amide powder using the mortar and pestle to ensure a fine, homogenous particle size. This minimizes preferred orientation effects in the diffraction pattern.
- Capillary Loading: Carefully load the finely ground powder into the capillary tube. This can be
 done by dipping the open end of the capillary into the powder and gently tapping or vibrating
 the tube to pack the sample.[5] A packed sample length of 5-10 mm is typically sufficient.
- Capillary Sealing:
 - Epoxy Sealing (Kapton/Glass): Apply a small amount of quick-setting epoxy resin to the open end of the capillary, ensuring a complete, hermetic seal. Allow it to fully cure inside the glovebox.
 - Flame Sealing (Glass): If using a glass capillary and a flame source is permitted within the glovebox protocols, carefully melt the open end of the capillary to create a seal. This method is often faster but requires more caution.

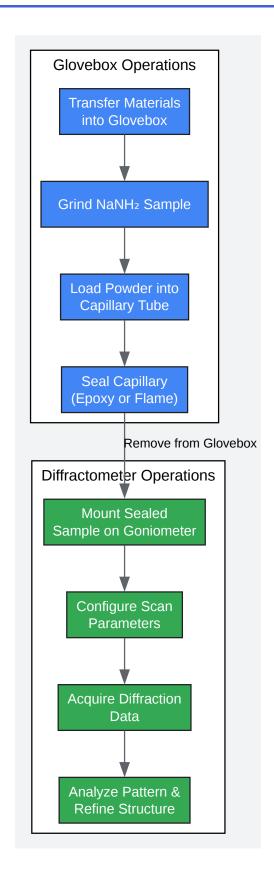






- Sample Mounting: Once sealed, the capillary can be removed from the glovebox. Mount the sealed capillary onto the goniometer head of the powder diffractometer according to the instrument's specifications.
- Data Acquisition: Set the appropriate parameters for the XRD scan (e.g., 2θ range, step size, scan speed). A typical scan for phase identification might range from 10° to 90° 2θ with a step size of 0.02°.
- Data Analysis: Analyze the resulting diffraction pattern using appropriate software to identify
 the crystalline phases present and refine the lattice parameters.





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Fig 2: Workflow for PXRD analysis of air-sensitive NaNH2.



Protocol for Alkyne Synthesis via Dehydrohalogenation

This protocol describes a general procedure for synthesizing an alkyne from a vicinal or geminal dihalide using **sodium amide**.

Objective: To prepare an alkyne through double E2 elimination of a dihaloalkane.

Materials:

- Vicinal or geminal dihaloalkane (e.g., 1,2-dibromohexane)
- Sodium amide (2-3 equivalents)
- Liquid ammonia (anhydrous, as solvent)
- Dry inert solvent (e.g., THF or diethyl ether, optional)
- Apparatus for reactions at low temperature (e.g., Dewar condenser, dry ice/acetone bath)
- · Schlenk flask or three-neck round-bottom flask with inert gas inlet
- Water or dilute aqueous acid for workup

Methodology:

- Apparatus Setup: Assemble a dry reaction flask under an inert atmosphere. Cool the flask to approximately -78 °C using a dry ice/acetone bath.
- Ammonia Condensation: Condense anhydrous ammonia gas into the reaction flask (approx.
 -33 °C is the boiling point, but lower temperatures are often used to control the reaction rate).
- Reagent Addition: While maintaining the low temperature and inert atmosphere, slowly add **sodium amide** (2-3 equivalents) to the liquid ammonia with stirring. If a terminal alkyne is the target product, 3 equivalents are necessary, as the third equivalent deprotonates the product alkyne.[3]
- Substrate Addition: Dissolve the dihaloalkane (1 equivalent) in a minimal amount of dry ether
 or THF (if necessary) and add it dropwise to the sodium amide suspension in liquid



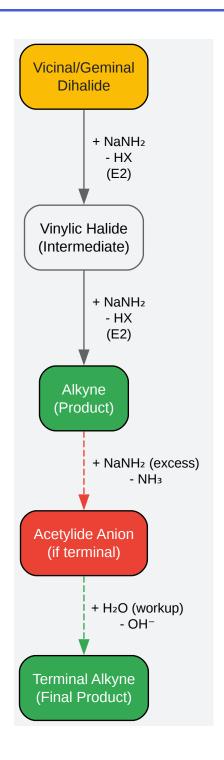




ammonia.

- Reaction: Allow the reaction mixture to stir at low temperature for several hours. The reaction
 progress can be monitored by techniques like thin-layer chromatography (TLC) if appropriate
 standards are available.
- Quenching and Workup: After the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute aqueous acid (e.g., ammonium chloride solution) to protonate the acetylide anion (if formed) and neutralize any remaining **sodium amide**.
- Isolation: Allow the ammonia to evaporate. Extract the aqueous residue with an organic solvent (e.g., diethyl ether). Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkyne product.
- Purification: Purify the crude product by distillation or column chromatography as required.





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Fig 3: Reaction pathway for alkyne synthesis using NaNH2.

Safety and Handling

Sodium amide is a hazardous material that requires strict safety precautions.



- Reactivity Hazards: It reacts violently with water and can ignite spontaneously in moist air. It
 forms shock-sensitive explosive peroxides upon exposure to air, especially when aged or
 discolored (yellow/brown).[4]
- Health Hazards: It is highly corrosive to the eyes, skin, and respiratory tract. Inhalation or ingestion can cause severe chemical burns.
- Handling: Always handle **sodium amide** in a controlled inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including safety glasses, a fire-retardant lab coat, and impervious gloves.
- Storage: Store in a tightly sealed container under a dry, inert gas (e.g., argon or nitrogen), away from water, acids, and oxidizing agents.[4]
- Disposal: Unused or peroxide-contaminated sodium amide must be destroyed with extreme
 care. A common method involves covering the material with an inert hydrocarbon solvent like
 toluene and slowly adding a dilute solution of ethanol to quench it.[4] All disposal procedures
 should be carried out by trained personnel.

Conclusion

Sodium amide is a cornerstone reagent in synthetic chemistry, valued for its potent basicity. Its orthorhombic crystal structure and well-defined physicochemical properties are foundational to its reactivity. However, its utility is matched by its significant hazards, including violent reactivity with water and the potential for forming explosive peroxides. By adhering to the rigorous experimental and safety protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of **sodium amide** in their scientific and developmental endeavors.

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